2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole
Description
2-(6-Chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole is a benzimidazole derivative featuring a pyridinyl substituent at the 2-position and a 3,4-dichlorobenzyl group at the 1-position. This compound belongs to a class of heterocyclic molecules known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.
The structural complexity of this compound, particularly the dichlorobenzyl and pyridinyl moieties, may influence its solubility, stability, and binding affinity to biological targets. However, detailed pharmacological or toxicological data remain unverified in the provided evidence.
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-1-[(3,4-dichlorophenyl)methyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3/c20-14-7-5-12(9-15(14)21)11-25-17-4-2-1-3-16(17)24-19(25)13-6-8-18(22)23-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSNBSIEFCIZSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)C4=CN=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole, a compound with the molecular formula C19H12Cl3N3 and a molecular weight of 388.68 g/mol, is part of the benzimidazole class known for its diverse biological activities. This article explores its biological activity, including synthesis, pharmacological properties, and case studies.
Synthesis
The synthesis of 2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole typically involves several steps:
- Formation of Benzimidazole Core : The core is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid under acidic conditions.
- Substitution Reactions : The chlorinated pyridine and dichlorobenzyl groups are introduced via nucleophilic substitution reactions.
Pharmacological Properties
Benzimidazole derivatives have been extensively studied for their pharmacological properties. The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
Recent studies highlight the significant bioactivity of benzimidazole derivatives:
- Anticancer Activity :
- Antimicrobial Activity :
- Structure-Activity Relationship (SAR) :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including 2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole. This compound has shown efficacy in inhibiting cancer cell proliferation through various mechanisms:
- Topoisomerase Inhibition : Benzimidazole derivatives have been reported to inhibit topoisomerase II activity, which is crucial in DNA replication and transcription. For instance, a study demonstrated that a related benzimidazole derivative induced apoptosis in leukemic cells by binding to the DNA minor groove .
- Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates in cancer cells. This mechanism has been observed in several studies focusing on different cancer types .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that benzimidazole derivatives can significantly reduce inflammation markers and exhibit analgesic effects comparable to standard anti-inflammatory drugs:
- Cyclooxygenase Inhibition : A series of studies found that certain benzimidazole derivatives effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in managing inflammation and pain .
Antiulcer Activity
Benzimidazole derivatives are known for their antiulcer activity due to their ability to inhibit H+/K+-ATPase, an enzyme involved in gastric acid secretion:
- Gastric Ulcer Models : In animal studies, compounds similar to 2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole have demonstrated significant reductions in ulcer formation and gastric acid secretion compared to standard treatments like omeprazole .
Data Tables
| Application | Mechanism of Action | Reference |
|---|---|---|
| Anticancer Activity | Inhibition of topoisomerase II | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antiulcer Activity | Inhibition of H+/K+-ATPase |
Case Studies
- Anticancer Study : A novel benzimidazole derivative was synthesized and tested against leukemia cell lines. The study found that the compound induced apoptosis via DNA binding and topoisomerase inhibition, leading to a significant decrease in cell viability .
- Inflammation Model : A series of benzimidazole derivatives were tested for their anti-inflammatory effects using a carrageenan-induced paw edema model. Results showed that these compounds significantly reduced edema volume compared to controls .
- Ulcer Prevention : In a study assessing antiulcer activity, benzimidazole derivatives were administered to rats with induced gastric ulcers. The results indicated a notable reduction in ulcer area compared to standard treatments, suggesting potential for therapeutic use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Target Compound and Structural Analog
Key Findings
Structural Impact on Properties: The 5,6-dimethyl groups in the analog increase its molecular weight by 28 g/mol compared to the target compound. Methyl substitutions can sterically hinder interactions with biological targets, altering efficacy or selectivity in applications like enzyme inhibition .
Synthesis and Availability: The discontinuation of the 5,6-dimethyl analog (as noted in ) suggests challenges in synthesis, scalability, or commercial demand. This contrasts with the target compound, whose production status is unspecified.
Broader Context of Benzimidazole Derivatives
Benzimidazoles with halogenated aryl groups are frequently explored for their bioactivity. For example:
- Chlorobenzyl substituents : Enhance binding to hydrophobic pockets in enzymes or receptors, common in antifungal agents (e.g., albendazole derivatives).
- Pyridinyl groups : Improve solubility and participate in hydrogen bonding, critical for kinase inhibitors.
Q & A
Basic Research Questions
Q. What are the recommended multi-step synthetic routes for 2-(6-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves sequential alkylation and cyclization steps. For example, alkylation of 6-chloronicotinic acid derivatives with 3,4-dichlorobenzyl halides under basic conditions (e.g., K₂CO₃/DMF) forms key intermediates. Cyclization is achieved via coupling with o-phenylenediamine derivatives using catalysts like Pd(OAc)₂ .
- Characterization : Intermediates should be analyzed via HPLC (C18 column, acetonitrile/water gradient) and confirmed by ¹H/¹³C NMR. For example, the 3,4-dichlorobenzyl group exhibits characteristic aromatic proton splitting (δ 7.2–7.5 ppm) and chlorine isotope patterns in mass spectrometry .
Q. How can researchers validate the purity and stability of this benzimidazole derivative under laboratory conditions?
- Methodological Answer : Purity is assessed via reverse-phase HPLC (≥95% purity threshold). Stability studies should include accelerated degradation tests:
- Thermal : Heat at 40–60°C for 48 hours; monitor decomposition via TLC.
- Hydrolytic : Expose to pH 1–13 buffers (e.g., HCl/NaOH) at 37°C; quantify degradation products using LC-MS .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial or anticancer)?
- Methodological Answer :
- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and C. albicans (ATCC 90028), with MIC values compared to miconazole .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), using IC₅₀ calculations and positive controls like doxorubicin .
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction of this compound with β-tubulin or other targets?
- Methodological Answer :
- Target Preparation : Download β-tubulin structure (PDB ID: 1SA0). Remove water molecules and add polar hydrogens.
- Ligand Preparation : Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G* basis set).
- Docking : Use AutoDock Vina with a grid box centered on the colchicine-binding site. Compare binding energy (ΔG) and pose similarity to albendazole (ΔG ≈ -8.5 kcal/mol) .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
- SAR Analysis : Compare substituent effects. For example, replacing the 3,4-dichlorobenzyl group with pyridinylmethyl (as in ) may alter hydrophobicity and target affinity .
Q. How can NMR-based metabolomics identify off-target effects or metabolic perturbations induced by this compound?
- Methodological Answer :
- Sample Preparation : Treat HepG2 cells with IC₅₀ doses for 24h; extract metabolites using methanol/water.
- Data Acquisition : Collect ¹H NMR spectra (600 MHz, D₂O with TSP reference).
- Analysis : Use PCA/PLS-DA in MetaboAnalyst to identify dysregulated pathways (e.g., TCA cycle intermediates or glutathione depletion) .
Q. What synthetic modifications enhance selectivity for cancer vs. microbial targets?
- Methodological Answer :
- Modify the Pyridine Ring : Introduce electron-withdrawing groups (e.g., -NO₂ at position 4) to enhance DNA intercalation.
- Benzyl Substituent Optimization : Replace 3,4-dichlorobenzyl with 2,4-difluorobenzyl (see ) to reduce cytotoxicity in non-cancerous cells .
Data Contradiction Analysis
Q. How to address discrepancies in reported stability data (e.g., pH-sensitive vs. pH-stable degradation)?
- Methodological Answer :
- Controlled Replication : Repeat degradation studies using identical buffers (e.g., 0.1 M HCl vs. PBS).
- Mechanistic Insight : Use DFT calculations (e.g., Gaussian09) to model hydrolysis pathways. For example, protonation at the benzimidazole N1 position may accelerate cleavage under acidic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
